molecular formula C22H25BrN2O3S B144133 Arbidol CAS No. 131707-25-0

Arbidol

カタログ番号 B144133
CAS番号: 131707-25-0
分子量: 477.4 g/mol
InChIキー: KCFYEAOKVJSACF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arbidol as a Broad-Spectrum Antiviral

Arbidol (ARB) is recognized for its broad-spectrum antiviral capabilities, effective against a variety of viruses including influenza, hepatitis B and C, and other respiratory viral infections. It is licensed in Russia and China and has shown potential against emerging and globally prevalent infectious diseases .

Synthesis Analysis

The synthesis of Arbidol has been extensively studied, with a focus on indole- and benzofuran-based compounds, benzimidazole and imidazopyridine bioisosteres, and ring-expanded quinoline derivatives. The synthesis process and the metabolic pathways of Arbidol have been a subject of research, contributing to the understanding of its antiviral properties .

Molecular Structure Analysis

Arbidol's molecular structure allows it to adopt "open" and "closed" conformations, both of which are energetically favorable. This flexibility may be key to its interaction with various viral proteins and membranes .

Chemical Reactions Analysis

Arbidol interacts with viral haemagglutinin (HA), stabilizing it and preventing the conformational change required for viral fusion and entry into host cells. Mutations in HA that confer resistance to Arbidol have been identified, which increase the pH threshold for fusion, indicating the importance of HA's acid stability in Arbidol's mechanism of action .

Physical and Chemical Properties Analysis

Arbidol's physical and chemical properties, such as its thermodynamic stability and solubility, have been characterized. Salts of Arbidol with benzoate and salicylate anions have been obtained, and their crystal structures, thermal stability, and solubility in different pH conditions have been described .

Pharmacokinetics and Metabolism

The pharmacokinetics, metabolism, and excretion of Arbidol have been investigated in humans. After oral administration, Arbidol undergoes sulfoxidation, N-demethylation, glucuronidation, and sulfate conjugation. The liver and intestines are the primary sites of metabolism, with CYP3A4 being the major enzyme involved .

Clinical Use and Case Studies

Arbidol has been used clinically to treat influenza and has shown efficacy against other viruses such as Ebola virus, Tacaribe arenavirus, and human herpesvirus 8 in vitro. Its antiviral effects are cell-type dependent, and it has demonstrated activity against arthropod-borne flaviviruses like Zika virus and West Nile virus .

Mechanism of Action

Arbidol's antiviral mechanism involves the inhibition of virus-mediated fusion with target membranes, blocking virus entry into cells. It affects clathrin-mediated endocytosis, trapping viral particles in clathrin-coated structures and preventing cell infection by viruses that enter through this pathway .

Resistance and Mutations

Resistance to Arbidol can develop, as seen in a Chikungunya virus mutant with a single amino acid substitution in the E2 envelope protein. This mutation was confirmed to be responsible for the resistance, providing insights into the molecular basis of Arbidol's antiviral activity .

Future Prospects

Arbidol's broad-spectrum antiviral activity makes it a promising candidate for further investigation as a potential therapeutic agent against a range of viral infections. Its efficacy, safety profile, and the possibility of drug interactions due to its metabolism by CYP3A4 warrant further clinical studies .

科学的研究の応用

  • Broad-Spectrum Antiviral Activity : Arbidol demonstrates inhibitory activity against a wide range of viruses, including influenza, hepatitis B and C, gastroenteritis, hemorrhagic fevers, encephalitis, Ebola virus, Tacaribe arenavirus, and human herpesvirus 8. Its dual interactions with membranes and aromatic amino acids in proteins are central to its broad-spectrum antiviral activity, making it effective as both a direct-acting antiviral and a host-targeting agent (Blaising et al., 2014) (Pécheur et al., 2016).

  • Inhibition of Viral Entry and Fusion : Arbidol is known to inhibit viral entry and fusion, a critical step in the lifecycle of various viruses. For instance, it impacts clathrin-mediated endocytosis, thereby preventing cell infection by viruses that enter through this pathway (Blaising et al., 2013). Additionally, it impedes the trimerization of the spike glycoprotein of SARS-CoV-2, thus inhibiting host cell adhesion and hijacking (Vankadari, 2020).

  • Membranotropic Effects on Phospholipid Model Membranes : Arbidol interacts with and modifies the physicochemical properties of phospholipids in membranes, influencing their hydrogen bonding network. This interaction is more significant with negatively charged phospholipids, indicating that the active molecule of Arbidol in the membrane is the protonated one. These membranotropic effects likely contribute to its antiviral activity (Villalaín, 2010).

  • Pharmacokinetics, Metabolism, and Excretion : The pharmacokinetics, metabolism, and excretion of Arbidol in humans have been investigated, revealing a range of metabolites and primary biotransformation pathways such as sulfoxidation and dimethylamine N-demethylation (Deng et al., 2013).

  • Clinical Applications and Efficacy : Arbidol has shown efficacy in treating infections from viruses like Coxsackie virus B5 and Hantaan virus, both in vitro and in vivo. It has also been effective against seasonal and pandemic strains of influenza A (H1N1), demonstrating both antiviral and anti-inflammatory activity (Zhong et al., 2009) (Deng et al., 2009) (Liu et al., 2013).

Safety And Hazards

Arbidol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFYEAOKVJSACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895015
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

"Expected to be poorly soluble"
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arbidol

CAS RN

131707-25-0
Record name Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131707-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umifenovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UMIFENOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution containing ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylate (76.4 g, 0.18 mole) in 470 ml of diowane was added bis-dimethylaminomethane (50 ml, 0.36 mole). The reaction mixture was refluxed for 3 hours, cooled, diluted with a 3-4-fold amount of water. The precipitated crystalls were removed, washed with water and dried to give 60.1 g (70%) of ethyl 6-bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carboxilate; m.p. 125°-126° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbidol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Arbidol
Reactant of Route 3
Reactant of Route 3
Arbidol

Citations

For This Compound
10,300
Citations
J Blaising, SJ Polyak, EI Pécheur - Antiviral research, 2014 - Elsevier
Arbidol (ARB) is a Russian-made small indole-derivative molecule, licensed in Russia and China for prophylaxis and treatment of influenza and other respiratory viral infections. It also …
Number of citations: 537 www.sciencedirect.com
C Chen, J Huang, P Yin, Y Zhang, Z Cheng, J Wu… - MedRxiv, 2020 - medrxiv.org
… of Arbidol, 9 we consider Favipiravir might serve as a potential candidate to treat COVID-19. Specifically, we hypothesized that Favipiravir would be superior to Arbidol … versus Arbidol as …
Number of citations: 790 www.medrxiv.org
YS Boriskin, IA Leneva, EI Pecheur… - Current medicinal …, 2008 - ingentaconnect.com
Arbidol (ARB; ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate), is a Russian-made potent broad-…
Number of citations: 513 www.ingentaconnect.com
M Nojomi, Z Yassin, H Keyvani… - BMC infectious …, 2020 - bmcinfectdis.biomedcentral.com
… The aim of this study is to determine the effect of Arbidol (ARB) on COVID-19 disease. … Our findings showed that Arbidol, compared to KALETRA, significantly contributes to clinical and …
Number of citations: 159 bmcinfectdis.biomedcentral.com
Z Zhu, Z Lu, T Xu, C Chen, G Yang, T Zha, J Lu, Y Xue - Journal of Infection, 2020 - Elsevier
… , while the arbidol group was given 0.2 g arbidol, three times a … Patients in the arbidol group had a shorter duration of positive … In conclusion, our data indicate that arbidol monotherapy …
Number of citations: 448 www.sciencedirect.com
B Amani, B Amani, S Zareei… - … inflammation and disease, 2021 - Wiley Online Library
… arbidol compared with non‐antiviral treatment or other therapeutic agents against COVID‐19 disease. High‐quality studies are needed to establish the efficacy and safety of arbidol for …
Number of citations: 26 onlinelibrary.wiley.com
IA Leneva, RJ Russell, YS Boriskin, AJ Hay - Antiviral research, 2009 - Elsevier
The antiviral drug arbidol (ARB), which is licensed in Russia for use against influenza, is known to inhibit early membrane fusion events in influenza A and B virus replication. To …
Number of citations: 395 www.sciencedirect.com
C Yang, C Ke, D Yue, W Li, Z Hu, W Liu, S Hu… - Frontiers in Public …, 2020 - frontiersin.org
… Nineteen (23.2%) patients in the infected group were administered oral arbidol, and 48 (58.5… in the arbidol group was significantly higher than that of individuals in the non-arbidol group …
Number of citations: 59 www.frontiersin.org
W Chen, M Yao, Z Fang, X Lv… - Journal of medical …, 2020 - Wiley Online Library
This study aims to explore the clinical effect of Arbidol (ARB) combined with adjuvant therapy on patients with coronavirus disease 2019 (COVID‐19). The study included 62 patients …
Number of citations: 42 onlinelibrary.wiley.com
X Wang, R Cao, H Zhang, J Liu, M Xu, H Hu, Y Li… - Cell discovery, 2020 - nature.com
… The stage of SARS-CoV-2 replication targeted by arbidol was explored by … , arbidol impaired both virus attachment and intracellular vesicle trafficking 13 . Likewise, we found arbidol …
Number of citations: 284 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。